2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-18-13-5-3-9(7-14(13)19-2)15-17-11-8-10(16)4-6-12(11)20-15/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHYQSJGVYVZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Intermediate Synthesis
The construction of the benzoxazole scaffold begins with the preparation of N-(2-hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide (2b ), a critical intermediate. As detailed in, this involves coupling 3,4-dimethoxybenzoic acid with 4-methyl-2-aminophenol via a mixed anhydride method. Thionyl chloride (SOCl₂) in dichloromethane (DCM) activates the carboxylic acid, followed by nucleophilic acyl substitution with the aminophenol in ethyl acetate (EtOAc) at 0°C. Acid-base workup and recrystallization from acetonitrile yield 2b as a white solid (82%, mp 164°C).
Key Reaction Conditions
- Activator : SOCl₂ (4 equivalents) in DCM with catalytic DMF.
- Coupling Base : Triethylamine (Et₃N, 2 equivalents).
- Workup : Sequential washes with NaHCO₃ and HCl to remove unreacted reagents.
Cyclization to Benzoxazole
Cyclization of 2b to 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-benzoxazole (3b ) employs TsOH in refluxing toluene under Dean-Stark conditions. This step removes water to drive the reaction to completion, achieving an 80% yield after 17 hours. The product (3b ) is isolated as a beige solid (mp 136°C) via basification with NaOH and recrystallization from diethyl ether.
Optimization Insights
- Catalyst Loading : TsOH (2.5 equivalents) ensures complete cyclization without side reactions.
- Solvent Choice : Toluene’s azeotropic properties facilitate water removal, critical for high conversion.
Functionalization at the 5-Position
Bromination of the Methyl Group
To introduce a reactive handle for amination, the 5-methyl group in 3b undergoes free-radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride (CCl₄). Irradiation with a halogen lamp (230 W) for 3.5 hours yields 5-(bromomethyl)-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole (4b ) as a brown solid (65%, mp 122°C).
Characterization Data
- ¹H NMR (CDCl₃): δ 7.72–7.68 (m, 2H), 7.60 (m, 1H), 4.64 (s, 2H, CH₂Br).
- IR : C-Br stretch at 750 cm⁻¹.
Nucleophilic Amination
The bromomethyl intermediate (4b ) reacts with ammonia or primary/secondary amines to install the 5-amine group. For example, treatment with piperidine in acetone at reflux for 1 hour affords 2-(3,4-dimethoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-benzoxazole (A1 ) in 70% yield after HCl salt formation. The patent method further validates this approach, emphasizing stereoselective amination using methylamine in isopropanol at 50°C to achieve >95% enantiomeric excess.
Critical Parameters
- Amine Equivalents : A 1:1.2 ratio of 4b to amine minimizes side products.
- Solvent : Acetone or isopropanol enhances nucleophilicity without competing reactions.
Characterization and Analytical Data
Spectral Profiling
Comparative Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Amide Formation (2b ) | 82 | 99 |
| Cyclization (3b ) | 80 | 98 |
| Bromination (4b ) | 65 | 97 |
| Amination (A1 ) | 70 | 98 |
Process Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to 2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-amine can inhibit the proliferation of various cancer cell lines. A notable study synthesized a series of benzoxazole derivatives and evaluated their anti-proliferative effects against human colorectal carcinoma cells (HCT116), revealing promising results with some compounds showing lower IC50 values than standard treatments like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, indicating significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the benzoxazole ring followed by amination reactions. Various structural modifications have been explored to enhance its biological activity and solubility.
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Method A | Step 1: Synthesis of benzoxazole; Step 2: Amination | 75% |
| Method B | Step 1: Direct amination of substituted phenols; Step 2: Cyclization | 68% |
Pharmacological Evaluations
Pharmacological evaluations have been conducted to assess the compound's mechanism of action and therapeutic potential. Molecular docking studies suggest that it may interact with specific biological targets involved in cancer progression and inflammation .
Inhibitory Activity
In vitro studies have reported that derivatives of benzoxazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes . This suggests a dual role for compounds like this compound in both anticancer and anti-inflammatory therapies.
Case Study 1: Anticancer Efficacy
A recent study synthesized several benzoxazole derivatives and tested their effects on HCT116 cell lines. The most effective compound exhibited an IC50 value significantly lower than that of traditional chemotherapeutics . This highlights the potential for developing new cancer therapies based on this compound.
Case Study 2: Antimicrobial Properties
Another study focused on evaluating the antimicrobial efficacy of benzoxazole derivatives against various pathogens. The findings indicated that certain modifications to the benzoxazole structure enhanced antibacterial activity significantly .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine involves its interaction with cytochrome P450 enzymes, particularly CYP2S1 and CYP2W1. These enzymes mediate the bioactivation of the compound, leading to the formation of reactive intermediates that can induce cytotoxic effects in cancer cells . The compound’s ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with these molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of muscle relaxants.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactive properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core structure, which imparts distinct biological activities compared to other similar compounds. Its selective interaction with cytochrome P450 enzymes and its potential as an antitumor agent make it a valuable compound for further research and development.
Biological Activity
2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzoxazole core with a dimethoxy-substituted phenyl group. This structural configuration is believed to influence its biological activity, particularly in cancer treatment and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has been studied for its antitumor properties against several cancer cell lines, including breast and colorectal cancer cells .
- Enzyme Inhibition : It has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Anti-inflammatory Effects : Related benzoxazole derivatives have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Cell Proliferation Inhibition : The compound is structurally related to 2-arylbenzothiazoles, known for their antiproliferative effects. It likely interacts with cellular targets that regulate growth and proliferation pathways.
- Enzymatic Interaction : Studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, which can lead to reduced tumor growth and inflammation .
Anticancer Activity
A series of studies have evaluated the anticancer potential of benzoxazole derivatives. Notably:
- Cytotoxicity Testing : The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.51 |
| A549 (Lung) | 0.42 |
| HT-29 (Colorectal) | 0.65 |
Enzyme Inhibition Studies
The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was investigated:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 33.65 ± 3.50 | 35.80 ± 4.60 |
These results suggest that the compound may serve as a lead structure for developing new inhibitors targeting these enzymes .
Anti-inflammatory Activity
In vivo studies demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like ibuprofen .
Q & A
Q. What are the standard synthetic routes for 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine, and how are they optimized?
The compound is typically synthesized via condensation reactions between substituted benzoxazole precursors and aromatic amines. For example, derivatives like 7-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,3-benzoxazol-5-amine (compound 6e) are synthesized using a two-step protocol: (1) cyclization of substituted o-aminophenol derivatives with carbonyl-containing reagents, and (2) coupling with dimethoxyphenyl groups. Optimization involves adjusting reaction temperatures (e.g., 120°C for cyclization) and catalysts (e.g., POCl₃ for dehydration). Yield improvements (e.g., 35% for 6e vs. 82% for simpler analogues) depend on steric and electronic effects of substituents .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR confirm structural integrity, with δ values for aromatic protons (e.g., 6.8–8.0 ppm) and methoxy groups (~3.8 ppm) .
- LC-MS (ESI) : Validates molecular weight (e.g., m/z 337 [M+H] for 6e) and purity .
- HPLC : Dual-column analysis (C4 and C18) ensures >95% purity, with retention times (t) varying by substituents (e.g., t = 14.2 min on C4 for 6e) .
Q. How is the compound purified to meet research-grade standards?
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or methanol. HPLC with preparative C18 columns is used for high-purity isolation (>99%) .
Advanced Research Questions
Q. What mechanisms underlie its potential as a fluorescent probe?
The benzoxazole core exhibits solvatochromism, where fluorescence emission shifts with solvent polarity. Methoxy and amine groups enhance electron-donating capacity, improving quantum yield. For example, analogous benzoxazole derivatives show strong emission in aprotic solvents (e.g., λ = 450–500 nm in DMSO), making them suitable for cellular imaging .
Q. How does structural modification impact adenosine A2A receptor antagonism?
Substitution at the 3,4-dimethoxyphenyl moiety modulates binding affinity. Compound 6e (with a furan substituent) shows moderate receptor inhibition (IC ~10 µM), while bulkier groups reduce activity due to steric hindrance. Structure-activity relationship (SAR) studies prioritize planar aromatic systems for optimal π-π stacking with receptor residues .
Q. What methodologies are used to assess cytotoxicity in non-mammalian models?
The Daphnia magna assay is a cost-effective model for preliminary toxicity screening. Test compounds are dissolved in DMSO and diluted in culture medium. LC values are calculated using probit analysis, with 24-hour exposure protocols. This method correlates with mammalian cell line data but requires validation for specific bioactivity pathways .
Q. How do solvent effects influence its spectroscopic properties?
Solvatochromic shifts are quantified via UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane to water). Kamlet-Taft parameters (polarity, hydrogen-bonding) are used to model spectral changes. For example, methoxy groups increase dipole moments, amplifying solvatochromic responses .
Q. How can contradictory data in synthetic yields be resolved?
Variability in yields (e.g., 35% vs. 82% for similar derivatives) arises from substituent-dependent reactivity. Computational tools like DFT predict transition-state energies for key steps (e.g., cyclization). Experimental optimization may include microwave-assisted synthesis to reduce reaction times and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
